molecular formula C19H23N3O4 B5536682 5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one

5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one

Cat. No. B5536682
M. Wt: 357.4 g/mol
InChI Key: DTFSYUPWKBEZIR-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.16885622 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Biological Activity

A series of novel pyridine and fused pyridine derivatives, showcasing similar structural features to the compound of interest, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings, indicating moderate to good binding energies with target proteins (Flefel et al., 2018). This underscores the potential of such compounds in therapeutic applications, particularly in combating microbial infections and oxidative stress.

Synthesis and Reactivity

The reactivity and synthesis of pyridazinone derivatives, akin to the compound , have been extensively studied, revealing insights into their chemical properties and potential applications. For instance, the exhaustive methylation of pyridazinone derivatives has been explored to understand their tautomeric stability and reactivity, which is essential for their functional applications in medicinal chemistry (Katrusiak & Katrusiak, 2004).

Environmental and Biological Degradation

Research on the bacterial degradation of pyridazinone derivatives has revealed the ability of specific bacteria to utilize these compounds as carbon sources, leading to the isolation of various metabolites. This not only highlights the environmental fate of such compounds but also their potential biodegradability and implications for environmental safety (de Frenne et al., 1973).

properties

IUPAC Name

5-hydroxy-6-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidine-1-carbonyl]-2-(4-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12-4-6-14(7-5-12)22-16(24)10-15(23)17(20-22)18(25)21-9-8-19(3,26)13(2)11-21/h4-7,10,13,23,26H,8-9,11H2,1-3H3/t13-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFSYUPWKBEZIR-YJYMSZOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)C2=NN(C(=O)C=C2O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=NN(C(=O)C=C2O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.